rac 5-Carboxy Desisopropyl Tolterodine

Pharmacokinetic Analysis Metabolic Pathway Validation CYP2D6 Activity Monitoring

rac 5-Carboxy Desisopropyl Tolterodine (CAS 214601-13-5), also known as Tolterodine Monoisopropyl 5-Carboxylic Acid Racemate, is a key carboxylic acid metabolite in the primary oxidative pathway of the muscarinic receptor antagonist tolterodine. This compound is formed via the stepwise oxidation of the 5-methyl group through the active 5-hydroxymethyl metabolite (5-HM) to the terminal 5-carboxylic acid species.

Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol
CAS No. 214601-13-5
Cat. No. B023620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 5-Carboxy Desisopropyl Tolterodine
CAS214601-13-5
Synonyms4-Hydroxy-3-[3-[(1-methylethyl)amino]-1-phenylpropyl]-benzoic Acid; 
Molecular FormulaC19H23NO3
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O
InChIInChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23)
InChIKeyLXKJBTVDQUGPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac 5-Carboxy Desisopropyl Tolterodine (CAS 214601-13-5): Procurement-Ready Reference Standard and Metabolite for Tolterodine Analytical Development


rac 5-Carboxy Desisopropyl Tolterodine (CAS 214601-13-5), also known as Tolterodine Monoisopropyl 5-Carboxylic Acid Racemate, is a key carboxylic acid metabolite in the primary oxidative pathway of the muscarinic receptor antagonist tolterodine [1]. This compound is formed via the stepwise oxidation of the 5-methyl group through the active 5-hydroxymethyl metabolite (5-HM) to the terminal 5-carboxylic acid species [2]. Supplied as a racemic mixture with molecular formula C19H23NO3 (MW 313.39), it is widely used as an analytical reference standard for method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions in the pharmaceutical analysis of tolterodine [3].

Why rac 5-Carboxy Desisopropyl Tolterodine (CAS 214601-13-5) Cannot Be Replaced by Other Tolterodine Metabolites or In-House Synthesized Standards


In-class substitution in analytical and regulatory contexts is infeasible because rac 5-Carboxy Desisopropyl Tolterodine represents a distinct terminal oxidation state that cannot be simulated by the pharmacologically active 5-hydroxymethyl metabolite or parent tolterodine. Regulatory guidelines (ICH Q3A/B) mandate the monitoring and control of specific impurities and metabolites with authenticated reference standards; using an incorrect analog compromises chromatographic retention time validation, detector response factor calibration, and mass spectral library matching [1]. Furthermore, the racemic nature of this compound introduces a specific stereochemical composition—any substitution with a single enantiomer or non-racemic mixture invalidates chiral purity assessments and quantification of optical impurities in tolterodine formulations where detection limits down to 0.1–0.2% are required [2][3]. The chemical and stereochemical identity is the critical quality attribute for procurement decisions in regulated analytical environments.

Quantitative Differentiation Evidence for rac 5-Carboxy Desisopropyl Tolterodine (CAS 214601-13-5) Versus Comparator Compounds


Terminal Metabolite versus Active 5-Hydroxymethyl Metabolite: Differentiation for Inactive Metabolite Profiling in Pharmacokinetic Studies

rac 5-Carboxy Desisopropyl Tolterodine serves as the terminal inactive metabolite that enables quantification of complete CYP2D6-mediated oxidative flux. In contrast, the active 5-hydroxymethyl metabolite (5-HM) is an intermediate that undergoes further metabolism and exerts potent muscarinic receptor antagonism [1]. The transformation of 5-HM to the 5-carboxylic acid metabolite proceeds via aldehyde intermediate, representing a distinct analytical target for pathway completeness assessment [2].

Pharmacokinetic Analysis Metabolic Pathway Validation CYP2D6 Activity Monitoring

Racemic Mixture versus Single Enantiomers: Impact on Analytical Method Accuracy for Chiral Purity Assessment

rac 5-Carboxy Desisopropyl Tolterodine is supplied as a racemic mixture, which is essential for accurate quantification of enantiomeric impurities in pharmaceutical formulations. Validated chiral HPLC methods for tolterodine-related compounds demonstrate detection limits of S-isomer down to 0.1 µg/mL [1], while capillary electrophoresis methods using sulfated and phosphated cyclodextrins achieve detection of 0.2% optical impurity in commercial pill formulations [2].

Chiral Purity Testing Enantiomeric Impurity Quantification HPLC Method Validation

Metabolic Pathway Differentiation: CYP2D6-Catalyzed Oxidation versus CYP3A4-Mediated N-Dealkylation

rac 5-Carboxy Desisopropyl Tolterodine is the terminal product of the CYP2D6-catalyzed 5-methyl oxidation pathway, which is pharmacokinetically distinct from the N-dealkylation pathway catalyzed predominantly by CYP3A4 [1]. Formation of the 5-hydroxymethyl precursor correlates strongly with CYP2D6 activity (r² = 0.87), while N-dealkylated tolterodine formation correlates with CYP3A activity (r² = 0.97) [1].

CYP450 Enzyme Specificity Drug Metabolism In Vitro Microsomal Assays

Analytical Reference Standard Characterization: Purity and Specification Compliance for ANDA Submissions

rac 5-Carboxy Desisopropyl Tolterodine is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of tolterodine [1]. Physical characterization includes predicted properties: boiling point 507.12°C at 760 mmHg; refractive index n20D 1.58; solubility in DMSO and methanol .

Reference Standard Characterization Quality Control ANDA Method Validation

Recommended Application Scenarios for rac 5-Carboxy Desisopropyl Tolterodine (CAS 214601-13-5) Based on Quantitative Differentiation Evidence


Pharmacokinetic Mass Balance Studies Requiring Complete Metabolic Pathway Quantification

Use rac 5-Carboxy Desisopropyl Tolterodine as the terminal reference standard for quantifying total CYP2D6-mediated oxidative clearance. This compound enables complete mass balance reconstruction in human pharmacokinetic studies by providing the endpoint marker of the 5-methyl oxidation pathway, distinct from the active 5-HM intermediate [1]. Essential for studies in CYP2D6 polymorphic populations where metabolic flux partitioning varies significantly between extensive and poor metabolizers.

Chiral Purity Method Development and Enantiomeric Impurity Quantification in Tolterodine Formulations

Deploy the racemic mixture as a system suitability standard for chiral HPLC and capillary electrophoresis methods capable of detecting 0.1–0.2% optical impurities in tolterodine drug substance and finished products [2][3]. The validated methods using Chiralcel OD-H columns or sulfated/phosphated cyclodextrin-based CE are regulatory-compliant for ANDA submissions and commercial batch release testing.

CYP2D6 Enzyme Activity Phenotyping in Human Liver Microsome and Recombinant Enzyme Assays

Utilize rac 5-Carboxy Desisopropyl Tolterodine as a pathway-specific analyte for quantifying CYP2D6 catalytic activity in in vitro metabolism studies [1]. The strong correlation of 5-methyl oxidation pathway with CYP2D6 activity (r² = 0.87) and specific inhibition by quinidine make this metabolite a reliable biomarker for CYP2D6 phenotyping, enabling drug-drug interaction screening and pharmacogenomic investigations.

Quality Control Release Testing and Stability-Indicating Method Validation for Tolterodine API

Employ rac 5-Carboxy Desisopropyl Tolterodine as an impurity and degradation product reference standard in forced degradation studies and stability-indicating HPLC/UPLC methods [4]. ICH Q3A/B guidelines require identification and quantification of specified impurities with authenticated reference standards; this compound enables accurate tracking of oxidative degradation pathways in tolterodine drug substance and product stability programs.

Technical Documentation Hub

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